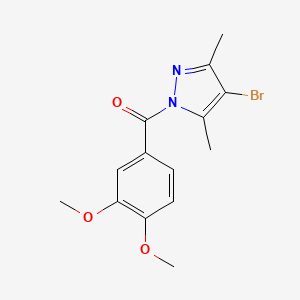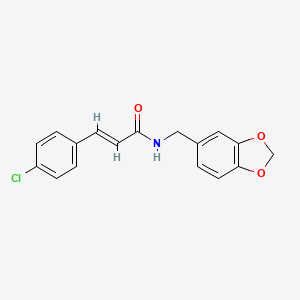![molecular formula C18H23FN4O B5559846 (4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)
(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds typically involves multiple steps, including reductive alkylation and nucleophilic substitution reactions. For example, compounds with similar structural features often utilize reductive alkylation of a precursor molecule with an aldehyde or ketone, followed by further functionalization through reactions with halides or via coupling reactions (Leea et al., 2000). An unusual synthesis mechanism has been observed in the formation of certain benzimidazole derivatives, suggesting complex reaction pathways can occur during the synthesis of related molecules (Jha, 2005).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. The crystal structure of similar compounds reveals non-planar geometries and specific conformations influenced by the molecule's substituents. For instance, certain piperidin-4-one derivatives exhibit a chair conformation, highlighting the importance of molecular geometry in understanding compound properties (Si-jia, 2011).
Chemical Reactions and Properties
The chemical reactivity of compounds in this class can involve interactions with enzymes or receptors, as seen in their evaluation as ligands or inhibitors for biological targets. For instance, specific derivatives have been explored for their potential to interact with acetylcholinesterase or histamine receptors, indicating a broad spectrum of chemical reactivity depending on the functional groups present (Iwata et al., 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability can be crucial for the practical use of these compounds. Techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) are employed to assess these characteristics. For example, the synthesis and characterization of specific fluorobenzyl derivatives included analysis of their thermal stability and crystalline form, providing insights into their physical behavior and potential applications (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with carbon dioxide or involvement in catalytic processes, are significant for understanding the functional applications of these molecules. For instance, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been shown to catalyze the formylation and methylation of amines using CO2, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Yang et al., 2015).
Applications De Recherche Scientifique
Anti-Alzheimer's Activity
A series of N-benzylated derivatives, related to the chemical structure , were synthesized and evaluated for anti-Alzheimer's activity. These compounds, designed based on the lead compound donepezil, showed promising results in both in-vivo (Behavioral studies) and in-vitro (Biochemical assays) evaluations, displaying excellent anti-Alzheimer's profiles in comparison to donepezil (Gupta et al., 2020).
Cancer Treatment Application
Research into novel Anaplastic Lymphoma Kinase (ALK) inhibitors, which include compounds structurally similar to the query chemical, revealed a candidate with significant application in cancer treatment. However, the compound underwent mouse-specific enzymatic hydrolysis, impacting its pharmacokinetics and necessitating the discovery of analogs with improved stability and reduced potency against ALK for effective cancer therapy (Teffera et al., 2013).
Compulsive Food Consumption
Another study investigated the role of Orexin-1 Receptor mechanisms on compulsive food consumption, using a selective OX1R antagonist structurally related to the query compound. This research offers insights into how such compounds could represent novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antiplatelet and Antithrombotic Treatment
The research on GPIIb/IIIa integrin antagonists, featuring trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, highlights the therapeutic potential of these compounds, especially for antithrombotic treatment in the acute phase. Such studies demonstrate the versatility of structurally related compounds in addressing critical health issues (Hayashi et al., 1998).
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylamino]-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-22(11-14-4-6-16(19)7-5-14)13-17(24)23-10-2-3-15(12-23)18-20-8-9-21-18/h4-9,15H,2-3,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNKQVPOXGNIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)CC(=O)N2CCCC(C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)
![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)

![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)
![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)
![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)